molecular formula C19H19NO3 B13461302 (9H-Fluoren-9-yl)methyl (3-hydroxycyclobutyl)carbamate

(9H-Fluoren-9-yl)methyl (3-hydroxycyclobutyl)carbamate

Cat. No.: B13461302
M. Wt: 309.4 g/mol
InChI Key: VHSVPLWCEUMRPQ-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group attached to a cyclobutyl carbamate, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the cyclobutyl carbamate. The fluorenylmethyl group can be synthesized through Friedel-Crafts alkylation, while the cyclobutyl carbamate is prepared via cyclization reactions. The final step involves coupling these two intermediates under specific reaction conditions, such as using a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Scientific Research Applications

(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate has been studied for its applications in several fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific pathways in disease models.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorenyl group can intercalate with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with active site residues, modulating the activity of the target protein. This dual interaction mechanism allows the compound to influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclopentyl]carbamate
  • (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclohexyl]carbamate
  • (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycycloheptyl]carbamate

Uniqueness

Compared to these similar compounds, (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate is unique due to its smaller ring size, which imparts different steric and electronic properties. This can lead to distinct reactivity and interaction profiles, making it a valuable compound for specific applications where these unique properties are advantageous.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-hydroxycyclobutyl)carbamate

InChI

InChI=1S/C19H19NO3/c21-13-9-12(10-13)20-19(22)23-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18,21H,9-11H2,(H,20,22)

InChI Key

VHSVPLWCEUMRPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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